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Compound of Interest

Compound Name: benzo[d][1,2,3]thiadiazol-4-aMine

CAS No.: 13599-80-9

Cat. No.: B3236022

Get Quote

Executive Summary
Benzo[d]thiadiazol-4-amine (CAS: 767-64-6), also known as 4-aminobenzo-2,1,3-thiadiazole,

represents a critical pharmacophore and fluorogenic scaffold in modern drug discovery and

materials science.[1] Its significance lies in its "push-pull" electronic structure—comprising an

electron-rich amine donor and an electron-deficient benzothiadiazole acceptor.[1] This internal

charge transfer (ICT) capability makes it an exceptional precursor for lipid-droplet specific

probes, solvatochromic dyes, and bio-imaging agents.

This guide moves beyond basic identification, providing a rigorous structural characterization

workflow. It addresses the specific challenge of distinguishing the 4-amine regioisomer from its

5-amine analogue and validating its electronic purity for fluorescence applications.[1]

Synthetic Context & Purity Profile
To characterize the molecule accurately, one must understand its origin. The standard

synthesis involves the reduction of 4-nitrobenzo[d]thiadiazole.[1]

Primary Impurity: Unreacted nitro precursor (detectable via IR and TLC).
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Secondary Impurity: Regioisomers (5-amino) if the nitration step was not regioselective.[1]

Electronic Impurity: Oxidation products (azo dimers) formed upon exposure to light/air, which

quench fluorescence.

Characterization Logic Flow:
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Caption: Figure 1. Logical workflow for the structural validation of benzo[d]thiadiazol-4-amine,

prioritizing regio-isomer differentiation.

Spectroscopic Elucidation (The Core)
Nuclear Magnetic Resonance ( H NMR) Strategy
The definitive proof of the 4-position amine lies in the splitting pattern of the benzene ring

protons. The benzo[d]thiadiazole core possesses a plane of symmetry, but the 4-substituent

breaks this, creating an AMX or ABC spin system depending on the field strength.

Expected Data (

-DMSO or

):

~5.0 - 7.0 ppm (Broad s, 2H): The amine (

) protons.[1] Exchangeable with

.

Aromatic Region (3 Protons):

H-5 (Ortho to amine): Doublet (
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),

Hz.[1][2][3][4] Upfield shifted due to resonance donation (

~6.6 - 6.8 ppm).[1]

H-6 (Meta to amine): Doublet of doublets (

) or apparent Triplet (

),

Hz.[1] (

~7.3 - 7.5 ppm).[1]

H-7 (Para to amine): Doublet (

),

Hz.[4][5] (

~7.1 - 7.3 ppm).[1]

Differentiation Logic:

4-Isomer: Shows 3 aromatic signals (1:1:1 integration).[1]

5-Isomer: Would show a singlet (H-4), doublet (H-6), doublet (H-7) pattern (depending on

resolution, H-4 and H-6 are meta coupled,

Hz).

Symmetry Check: If the spectrum shows only 2 aromatic signals (2:1 integration), the

substitution might be symmetric (unlikely for mono-amine) or the product is the 4,7-diamine.

[1]

Mass Spectrometry (HRMS)[6]
Technique: ESI-TOF or EI.[1]

Target Ion:
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= 152.0277 (Calculated for

).

Fragmentation (EI): Look for loss of

or

fragments, characteristic of thiadiazole ring collapse.

Infrared Spectroscopy (FT-IR)[1]
Diagnostic Bands:

3400 - 3200 cm

: Primary amine N-H stretching (doublet).[1]

1620 cm

: N-H bending.[1]

1540 cm

: C=N stretching of the thiadiazole ring.[1]

Electronic Properties & Solvatochromism[1]
As a Senior Scientist, you must validate the functional quality of the scaffold. The 4-amino

derivative exhibits solvatochromism due to the ICT state.[1]

Table 1: Photophysical Validation Parameters
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Solvent
Polarity
(Dielectric)

Expected

(nm)

Expected

(nm)
Observation

Hexane Non-polar ~410 ~480
Blue-Green

emission

DCM Moderate ~425 ~510 Green emission

Methanol Polar Protic ~440 ~540
Yellow-Green

(Red shifted)

Note: Large Stokes shifts (>80 nm) confirm the integrity of the push-pull system.

Detailed Experimental Protocol
Protocol A: Structural Validation Workflow
Objective: Confirm identity and regio-purity of Lot #X.

Sample Preparation:

Dissolve 5 mg of solid in 0.6 mL DMSO-

. Ensure complete dissolution (sonicate if necessary to avoid aggregate peaks).

NMR Acquisition:

Run standard

H (16 scans).

Critical Step: If aromatic peaks overlap, run a 2D COSY experiment. Look for the strong

cross-peak between H-5 and H-6, and H-6 and H-7.[1] H-5 and H-7 should not show a

strong COSY cross-peak (para relationship).[1]

Data Analysis:

Verify integration of Amine : Aromatic protons is 2 : 3.
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Confirm H-5 is the most shielded aromatic proton (lowest ppm).[1]

Purity Calculation:

Integrate satellite peaks or minor singlets. Purity

is required for fluorescence quantum yield measurements.

Protocol B: Crystal Growth for X-ray (Optional but
Recommended)

Method: Slow evaporation.[6]

Solvent System: Ethanol/Water (1:[6]1) or Dichloromethane/Hexane.

Conditions: Dissolve 20 mg in minimal warm ethanol. Add water dropwise until turbidity

persists, then add one drop of ethanol to clear. Cap loosely and store at 4°C.

Expectation: Yellow/Orange needles or prisms.[1]

Visualization of Signaling Pathways (Logic)
The following diagram illustrates the NMR assignment logic used to rule out the 5-amino

isomer.
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Caption: Figure 2. Decision tree for distinguishing 4-amino and 5-amino regioisomers using 1H

NMR coupling constants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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